molecular formula C9H8BrNO B13919285 (2-Bromo-3-pyridinyl)cyclopropylmethanone

(2-Bromo-3-pyridinyl)cyclopropylmethanone

Cat. No.: B13919285
M. Wt: 226.07 g/mol
InChI Key: XJHZROMEGJRYAL-UHFFFAOYSA-N
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Description

(2-Bromo-3-pyridinyl)cyclopropylmethanone is an organic compound that features a bromine atom attached to a pyridine ring, which is further connected to a cyclopropylmethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-3-pyridinyl)cyclopropylmethanone typically involves the bromination of a pyridine derivative followed by the introduction of a cyclopropylmethanone group. One common method involves the use of bromine or a brominating agent to introduce the bromine atom at the desired position on the pyridine ring. This is followed by a cyclopropanation reaction to attach the cyclopropylmethanone group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and cyclopropanation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: (2-Bromo-3-pyridinyl)cyclopropylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

(2-Bromo-3-pyridinyl)cyclopropylmethanone has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromo-3-pyridinyl)cyclopropylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropylmethanone group can participate in various chemical interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    (2-Bromo-3-fluoro-2-pyridinyl)cyclopropylmethanone: Similar structure with a fluorine atom instead of a hydrogen atom.

    (2-Bromo-4-methylpyridine): Similar pyridine derivative with a methyl group.

Uniqueness: (2-Bromo-3-pyridinyl)cyclopropylmethanone is unique due to the presence of both the bromine atom and the cyclopropylmethanone group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C9H8BrNO

Molecular Weight

226.07 g/mol

IUPAC Name

(2-bromopyridin-3-yl)-cyclopropylmethanone

InChI

InChI=1S/C9H8BrNO/c10-9-7(2-1-5-11-9)8(12)6-3-4-6/h1-2,5-6H,3-4H2

InChI Key

XJHZROMEGJRYAL-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)C2=C(N=CC=C2)Br

Origin of Product

United States

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